molecular formula C11H10F4O B14072421 1-(2,6-Bis(difluoromethyl)phenyl)propan-1-one

1-(2,6-Bis(difluoromethyl)phenyl)propan-1-one

Cat. No.: B14072421
M. Wt: 234.19 g/mol
InChI Key: VZXXDMVTGCYTIU-UHFFFAOYSA-N
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Description

1-(2,6-Bis(difluoromethyl)phenyl)propan-1-one is an organic compound with the molecular formula C11H10F4O It is characterized by the presence of two difluoromethyl groups attached to a phenyl ring, which is further connected to a propanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2,6-difluorobenzaldehyde with a suitable reagent to introduce the difluoromethyl groups, followed by a Friedel-Crafts acylation to attach the propanone moiety .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-Bis(difluoromethyl)phenyl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Halogenation or other substitution reactions can occur at the phenyl ring or the propanone moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1-(2,6-Bis(difluoromethyl)phenyl)propan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,6-Bis(difluoromethyl)phenyl)propan-1-one involves its interaction with molecular targets such as enzymes or receptors. The difluoromethyl groups can enhance the compound’s binding affinity and specificity, leading to potent biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,6-Difluorophenyl)propan-1-one
  • 1-(2,4-Difluorophenyl)propan-1-one
  • 1-(2,6-Bis(trifluoromethyl)phenyl)propan-1-one

Uniqueness

1-(2,6-Bis(difluoromethyl)phenyl)propan-1-one is unique due to the presence of two difluoromethyl groups, which can significantly influence its chemical and biological properties. These groups can enhance the compound’s stability, lipophilicity, and binding interactions, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H10F4O

Molecular Weight

234.19 g/mol

IUPAC Name

1-[2,6-bis(difluoromethyl)phenyl]propan-1-one

InChI

InChI=1S/C11H10F4O/c1-2-8(16)9-6(10(12)13)4-3-5-7(9)11(14)15/h3-5,10-11H,2H2,1H3

InChI Key

VZXXDMVTGCYTIU-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C=CC=C1C(F)F)C(F)F

Origin of Product

United States

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